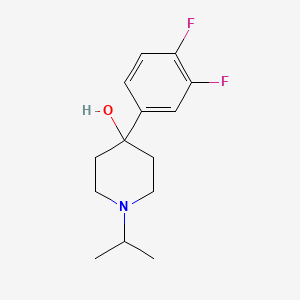

4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine

Description

4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative featuring a 3,4-difluorophenyl substituent at the 4-position and an isopropyl group at the 1-position of the piperidine ring. The compound is structurally related to SNAP-7941, a racemic MCHR1 antagonist, and its derivatives, including FE@SNAP and Tos@SNAP, which share the 4-(3,4-difluorophenyl) moiety but differ in functional groups attached to the pyrimidinecarboxylate core .

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO/c1-10(2)17-7-5-14(18,6-8-17)11-3-4-12(15)13(16)9-11/h3-4,9-10,18H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGYEVVURZUOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Amines with Aldehydes in Acidic Media

A foundational method involves condensing substituted amines with aldehydes in acidic aqueous solutions (pH 2–4) to form 4-hydroxy-piperidine derivatives. For the target compound, this could entail:

-

Amine precursor : 1-iso-propylpiperidin-4-amine.

-

Aldehyde precursor : 3,4-difluorobenzaldehyde.

Reaction conditions from specify:

-

Solvent : Acidic aqueous solution (0.1–0.2 M).

-

Temperature : 80–90°C for less reactive aldehydes or 30–50°C for reactive aldehydes like formaldehyde.

-

Aldehyde equivalents : Para-formaldehyde or bisulphite adducts may enhance reactivity.

This method’s limitation lies in the steric hindrance imposed by the iso-propyl group at the piperidine nitrogen, which may slow condensation kinetics.

Reduction of Piperidin-4-one Intermediates

Piperidin-4-ones are versatile intermediates for introducing hydroxyl and aryl groups at the 4-position. A patent by describes reducing tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones, which can subsequently be functionalized. For the target compound:

-

Synthesize 4-(3,4-difluorophenyl)piperidin-4-one via nucleophilic addition of 3,4-difluorophenylmagnesium bromide to piperidin-4-one.

-

Reduce the ketone to a hydroxyl group using sodium borohydride (NaBH4) or catalytic hydrogenation.

-

Reduction step : Use of NaBH4 in methanol at 0–25°C.

-

Yield optimization : Excess NaBH4 (1.5–2.0 equivalents) ensures complete reduction.

N-Alkylation for Introducing the Iso-propyl Group

Introducing the iso-propyl group at the piperidine nitrogen requires selective N-alkylation. A method from employs sodium hydride (NaH) in aprotic polar solvents to deprotonate secondary amines, followed by reaction with alkylating agents:

Alkylation Protocol

-

Deprotonation : Treat 4-hydroxy-4-(3,4-difluorophenyl)piperidine with NaH (1.1–2.0 equivalents) in N,N-dimethylacetamide (DMA) at 20–25°C.

-

Alkylation : Add iso-propyl mesylate (1.2–1.5 equivalents) and stir for 12–24 hours.

Critical parameters :

-

Solvent choice : DMA or N-methyl-2-pyrrolidone (NMP) enhances solubility of the sodium salt.

-

Temperature : Room temperature minimizes side reactions like elimination.

Challenges :

-

Competing O-alkylation of the 4-hydroxy group.

-

Steric hindrance from the 3,4-difluorophenyl group.

Integrated Synthetic Route

Combining the above strategies, a plausible synthetic route is:

Step 1: Synthesis of 4-(3,4-difluorophenyl)piperidin-4-one

-

React piperidin-4-one with 3,4-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

Step 2: Reduction to 4-hydroxy-4-(3,4-difluorophenyl)piperidine

-

Treat the ketone with NaBH4 (2.0 equivalents) in methanol.

Step 3: N-Alkylation with Iso-propyl Mesylate

-

Deprotonate with NaH (1.5 equivalents) in DMA, then add iso-propyl mesylate (1.3 equivalents).

Comparative Analysis of Methodologies

Optimization and Troubleshooting

Enhancing N-Alkylation Efficiency

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-(3,4-difluorophenyl)-4-oxo-1-iso-propylpiperidine.

Reduction: Formation of 4-(3,4-difluorophenyl)-1-iso-propylpiperidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Piperidine Class

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-iso-propylpiperidine

- Structure : Differs by substituting one fluorine atom in the 3,4-difluorophenyl group with chlorine (4-chloro-3-fluorophenyl).

- Properties: Molecular Formula: C₁₄H₁₉ClFNO Molar Mass: 271.76 g/mol Predicted pKa: 13.41 ± 0.20 Boiling Point: 377.8 ± 42.0 °C .

4-(4-Fluorophenyl)-4-hydroxy-piperidine Derivatives

- Examples : 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonamide)pyrimidine-5-carbaldehyde and related compounds .

- Key Differences : These analogs lack the 3,4-difluoro substitution, reducing steric and electronic effects on the phenyl ring. The simplified structure may decrease MCHR1 binding affinity but improve synthetic accessibility.

Functional Analogs in MCHR1 Antagonist Series

(±)-SNAP-7941 and Enantiomers

- Structure : Racemic mixture or enantiopure forms of SNAP-7941 include a pyrimidinecarboxylate core with the 4-(3,4-difluorophenyl) group.

- Activity : The (+)-enantiomer of SNAP-7941 shows higher MCHR1 antagonism than the racemic form, emphasizing stereochemistry’s role in efficacy .

FE@SNAP and Tos@SNAP

- Modifications : FE@SNAP incorporates a fluoroethyl group, while Tos@SNAP includes a tosyloxyethyl moiety.

Pharmacological and Physicochemical Comparison

Table 1: Comparative Properties of Selected Analogs

Key Observations :

- The 3,4-difluorophenyl group in the target compound and SNAP derivatives likely enhances MCHR1 binding through hydrophobic and dipole interactions.

- Chloro substitution in the chloro-fluoro analog increases molar mass and lipophilicity, which may influence tissue distribution .

Biological Activity

4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic compound with the molecular formula and a molecular weight of approximately 255.3 g/mol. It is characterized by its unique piperidine structure, which has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, including relevant data tables and case studies.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H19F2NO |

| Molecular Weight | 255.3 g/mol |

| Boiling Point | 350.8 ± 42.0 °C (Predicted) |

| Density | 1.172 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.35 ± 0.20 (Predicted) |

The compound is known for its stability and solubility characteristics, which are essential for its biological evaluations.

The biological activity of 4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine is primarily linked to its interaction with various biological pathways and enzymes. Preliminary studies indicate that it may exhibit inhibitory effects on tyrosinase , an enzyme crucial in melanin biosynthesis, which is significant in the context of skin disorders and pigmentation issues .

In Vitro Studies

In vitro evaluations have shown that compounds similar to 4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine can inhibit the activity of tyrosinase derived from Agaricus bisporus (AbTYR). The most promising derivatives demonstrated antioxidant properties without cytotoxic effects at concentrations up to 25 µM .

Table: Inhibitory Effects on Tyrosinase Activity

| Compound | IC50 (µM) | Cytotoxicity (MTT Assay) |

|---|---|---|

| Compound A | 15 | No |

| Compound B | 10 | No |

| 4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine | TBD | TBD |

Case Studies

Research has highlighted the potential of piperidine derivatives in immunomodulation and anti-inflammatory activities. For instance, compounds with similar structures have shown significant immunostimulating effects when tested against various lymphocyte subpopulations .

Example Case Study: Immunostimulatory Effects

A study conducted on piperidine derivatives demonstrated that certain compounds exhibited enhanced immunostimulatory activity compared to standard drugs like levamisole, showcasing their potential as therapeutic agents in immune-related conditions .

Q & A

Q. What are the key considerations for synthesizing 4-(3,4-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, under controlled conditions. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by purification via column chromatography . Critical parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps), stoichiometric ratios of reactants, and inert atmospheres to prevent side reactions. Post-synthesis, purity validation via HPLC (≥99%) and NMR is essential to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR to confirm the presence of fluorophenyl, hydroxy, and isopropyl groups.

- FT-IR to identify hydroxyl (-OH) and aromatic C-F stretches.

- Chromatography :

- HPLC with UV detection (e.g., using a C18 column and methanol/buffer mobile phase) to assess purity .

- LC-MS for molecular weight confirmation and detecting trace impurities .

- X-ray crystallography may be used for absolute stereochemical determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis and purification of this compound?

- Methodological Answer : DoE minimizes experimental iterations by identifying critical variables (e.g., reaction time, temperature, catalyst loading). For example:

- Factorial Design : Screen factors like solvent polarity (dichloromethane vs. THF) and base strength (NaOH vs. KOH) to maximize yield .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., pH 4.6 for chromatographic separation) to balance purity and yield .

- Taguchi Methods : Robustly optimize parameters under noisy conditions (e.g., scaling up from mg to gram quantities) .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Meta-Analysis : Compare binding affinity datasets (e.g., DA/5HT receptor assays) across studies, normalizing for assay conditions (e.g., cell lines, radioligands) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing difluorophenyl with chlorophenyl) to isolate pharmacophoric features .

- Computational Docking : Use molecular dynamics simulations to explain divergent binding modes caused by conformational flexibility in the piperidine ring .

Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Quantum Chemical Calculations : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic modifications .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with optimal logP (2–5) and low hepatotoxicity risk .

- Free-Energy Perturbation (FEP) : Simulate binding energy changes upon introducing substituents (e.g., methyl groups) to improve target affinity .

Q. What protocols ensure safe handling and storage of this compound given its reactivity?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, EN 166-certified goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with inert adsorbents (e.g., vermiculite) .

- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent hydroxyl group oxidation .

- Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolysis byproducts (e.g., loss of the hydroxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.